N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride
Overview
Description
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride is a complex organic compound with a molecular structure that includes a carbazole core, a benzyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride typically involves multiple steps, starting with the formation of the carbazole core. The process may include the following steps:
Formation of the Carbazole Core: This can be achieved through the cyclization of o-aminophenols with aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions may use continuous flow reactors or other advanced techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carbonyl derivatives.
Reduction: Reduction reactions can reduce the carbazole core or other functional groups present in the molecule.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed:
Oxidation Products: Carbonyl derivatives such as ketones and aldehydes.
Reduction Products: Reduced forms of the carbazole core or other functional groups.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride can be compared with other similar compounds, such as:
Carbazole: A simpler analog without the benzyl and methyl groups.
N-benzylcarbazole: A compound with a similar structure but lacking the methyl group.
6-methylcarbazole: A compound with a similar structure but lacking the benzyl group.
Properties
IUPAC Name |
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2.ClH/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15;/h2-4,6-7,10-12,19,21-22H,5,8-9,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAHYGLUIPCLDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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